molecular formula C10H21ClN2O2 B1437974 tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1188263-71-9

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

Cat. No.: B1437974
CAS No.: 1188263-71-9
M. Wt: 236.74 g/mol
InChI Key: TXIPBKSPZRMDNE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS: 1070968-08-9) is a chiral pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . The compound features:

  • A pyrrolidine ring (5-membered secondary amine).
  • A tert-butoxycarbonyl (Boc) protecting group on the methylamine side chain.
  • A hydrochloride salt form, enhancing solubility and stability.

Applications
This compound is a critical intermediate in pharmaceutical synthesis, particularly for introducing chiral amine motifs into drug candidates. Its Boc group facilitates selective deprotection under acidic conditions, enabling controlled functionalization .

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-2-ylmethyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIPBKSPZRMDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662440
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188263-71-9
Record name tert-Butyl [(pyrrolidin-2-yl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Route

The primary synthetic strategy for tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves the protection of the pyrrolidin-2-ylmethyl amine group using a tert-butyl carbamate protecting group (Boc group). This is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O) under controlled conditions.

  • Starting material: (S)-pyrrolidin-2-ylmethyl amine or its derivatives.
  • Protecting agent: Di-tert-butyl dicarbonate (Boc₂O).
  • Solvent: Commonly tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.
  • Temperature: Room temperature to slightly elevated (up to 50°C).
  • Reaction time: Several hours to overnight stirring.

This reaction forms the tert-butyl carbamate protecting group on the nitrogen of the pyrrolidine ring, yielding the Boc-protected intermediate which is then converted to the hydrochloride salt form by treatment with hydrochloric acid or HCl gas.

Detailed Experimental Procedures and Yields

Several experimental procedures have been reported with variations in reagents and conditions to optimize yield and purity:

Yield (%) Reaction Conditions Experimental Notes
100% Reaction of (R)-2-N-BOC-aminomethyl pyrrolidine with compound 101 using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride and benzotriazol-1-ol in THF for 16 hours After reaction, aqueous NaHCO₃ was added, extraction with ethyl acetate, washing with NH₄Cl and brine, drying over MgSO₄, filtration, and solvent removal under reduced pressure yielded a white solid product with full conversion.
28% Microwave-assisted reaction of (R)-Pyrrolidin-2-ylmethyl-carbamic acid tert-butyl ester with 4-bromopyridine hydrochloride in presence of 10% NaOH and 1,4-dioxane at 130°C under 150 psi for 25 minutes, followed by stirring at 70°C overnight Post-reaction treatment involved acidification with HCl, neutralization, extraction with dichloromethane, drying, and concentration to isolate the product.
Not specified Reaction with N-ethyl-N,N-diisopropylamine in 1,4-dioxane at 120°C under microwave irradiation for 0.3 hours This method utilizes microwave-assisted synthesis to reduce reaction time and improve efficiency.

Industrial Scale and Process Optimization

For industrial production, the synthetic route remains fundamentally similar but incorporates process intensification techniques such as:

Preparation of Hydrochloride Salt Form

The hydrochloride salt is typically prepared by:

  • Dissolving the Boc-protected amine in an appropriate solvent (e.g., ethyl acetate or dichloromethane).
  • Adding hydrochloric acid in a controlled manner (either as gas or aqueous solution).
  • Precipitation or crystallization of the hydrochloride salt.
  • Filtration and drying under vacuum.

This step ensures enhanced stability and solubility of the compound for further applications.

Stock Solution Preparation for Research Use

For biological and chemical research, this compound stock solutions are prepared at various molarities by dissolving precise amounts of the compound in solvents such as DMSO, PEG300, Tween 80, or corn oil. The preparation involves careful stepwise addition of solvents to maintain solution clarity, often aided by vortexing, ultrasound, or mild heating.

Stock Solution Preparation (Example) 1 mg 5 mg 10 mg
1 mM solution volume (mL) 4.224 21.1202 42.2404
5 mM solution volume (mL) 0.8448 4.224 8.4481
10 mM solution volume (mL) 0.4224 2.112 4.224

Note: Solutions are prepared by dissolving the compound in DMSO first, followed by gradual addition of co-solvents to maintain clarity.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material (S)- or (R)-pyrrolidin-2-ylmethyl amine
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)
Solvents THF, DMF, 1,4-dioxane
Base Sodium hydride, potassium carbonate
Temperature Room temperature to 130°C (microwave)
Reaction Time 0.3 to 16 hours
Purification Extraction, crystallization, chromatography
Salt Formation HCl treatment to form hydrochloride salt
Yield Range 28% to 100% depending on method

Research Findings and Notes

  • Microwave-assisted synthesis significantly reduces reaction time while maintaining acceptable yields.
  • Use of carbodiimide coupling agents (e.g., 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride) and additives like benzotriazol-1-ol improves coupling efficiency.
  • The hydrochloride salt form enhances solubility and stability, crucial for biological assays.
  • Careful solvent selection and stepwise addition are critical for preparing clear stock solutions for in vivo and in vitro studies.

This comprehensive overview provides a professional and authoritative insight into the preparation methods of this compound, supported by detailed experimental data and practical considerations for both laboratory and industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamates, while reduction can produce amines .

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Chemistry
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride serves as an essential building block in the synthesis of complex organic molecules. It is frequently utilized in reaction pathways to create various derivatives and intermediates used in pharmaceuticals and agrochemicals. Its structural features allow for diverse chemical transformations, including oxidation, reduction, and substitution reactions.

Synthetic Routes
The synthesis typically involves the reaction of tert-butyl carbamate with pyrrolidine in the presence of a base under controlled conditions. This process ensures high yields and purity, making it suitable for both laboratory and industrial applications.

Biological Research Applications

Enzyme Interaction Studies
In biological contexts, this compound is employed to study enzyme interactions and protein modifications. It acts as a probe to investigate biochemical pathways, particularly in understanding how certain enzymes function within cellular processes.

Pharmacological Investigations
Research has indicated that this compound exhibits potential pharmacological properties. Notably, it has been explored for its ability to inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. This inhibition could lead to therapeutic advancements in treating such conditions.

Medicinal Chemistry Applications

Therapeutic Agent Precursor
The compound is being investigated as a precursor in the synthesis of therapeutic agents. Its unique structure allows for modifications that can enhance biological activity or target specific diseases more effectively .

Case Studies on Biological Activity

  • Dual-Target Receptor Activity : A study synthesized a racemic mixture from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its effects on mu-opioid receptors and dopamine D3 receptors. The findings suggested potential dual-target effects beneficial for pain management and addiction therapies.
  • Proapoptotic Activity : In vitro experiments demonstrated that derivatives of this compound exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 lung cancer cells with an efficacy rate of 42%.

Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits butyrylcholinesterase
Cytotoxic ActivityInduces apoptosis in cancer cell lines
Dual-Target ActivityAffects mu-opioid and dopamine D3 receptors
Proapoptotic EffectsSignificant activity against A549 cells

Industrial Applications

In the industrial sector, this compound is utilized for producing specialty chemicals and materials due to its reactivity and versatility. Its applications extend to the development of agrochemicals and other fine chemicals that require specific functional groups for enhanced performance .

Mechanism of Action

The mechanism of action of tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The compound may also participate in signaling pathways, influencing cellular processes .

Comparison with Similar Compounds

Key Structural Variants and Their Impact

The table below highlights critical differences between tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Weight (g/mol) Key Structural Features Applications/Notes
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride 1070968-08-9 236.74 Boc-protected pyrrolidine-2-ylmethylamine; hydrochloride salt Intermediate for chiral drug synthesis; high solubility in polar solvents .
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate (non-salt form) 141774-70-1 ~200.28 Free base form; lacks HCl Requires protonation for solubility; used in non-polar reaction systems .
(S)-tert-Butyl pyrrolidin-3-ylcarbamate 122536-76-9 200.28 Boc group on pyrrolidine-3-yl position Altered spatial orientation; impacts binding to biological targets .
tert-Butyl 3-oxopyrrolidine-1-carboxylate 101385-93-7 201.24 3-keto group on pyrrolidine ring Increased polarity; precursor for ketone-based reactions .
(S)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride 1033245-45-2 284.78 Benzyl (Bz) protecting group instead of Boc Requires hydrogenolysis for deprotection; used in catalytic hydrogenation .
tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride 67376-94-7 194.67 4-membered azetidine ring instead of pyrrolidine Higher ring strain; modified basicity and reactivity .

Functional and Reactivity Differences

  • Boc vs. Benzyl Protecting Groups :

    • Boc is acid-labile (cleaved with TFA/HCl), while benzyl groups require harsher conditions (e.g., H₂/Pd) .
    • Boc derivatives are preferred for orthogonal protection strategies in peptide synthesis.
  • Salt Forms :

    • Hydrochloride salts (e.g., 1070968-08-9) exhibit superior crystallinity and aqueous solubility compared to free bases (e.g., 141774-70-1) .
  • Ring Size and Substituent Position: Azetidine (4-membered) derivatives (e.g., 67376-94-7) display higher ring strain and altered nucleophilicity compared to pyrrolidines . 3-yl vs. 2-yl substitution (e.g., 122536-76-9 vs.

Toxicity and Handling

  • The hydrochloride form (1070968-08-9) carries hazard codes H302 (harmful if swallowed) and H317 (skin sensitization) .
  • Fluorinated analogs (e.g., tert-butyl N-[trans-4-fluoropyrrolidin-3-yl]carbamate, CAS: 186201-09-2) may exhibit distinct toxicity profiles due to electronegative substituents .

Biological Activity

tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, also known as (S)-tert-butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, is a compound of increasing interest in medicinal chemistry due to its biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a tert-butyl group and a carbamate moiety. The hydrochloride form enhances its solubility in water, making it suitable for various biological applications.

The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The structure allows it to mimic natural substrates, facilitating binding to active sites and modulating biological activity. This interaction can lead to either inhibition or activation of the target depending on the context .

1. Antidepressant Effects

Research has indicated that pyrrolidine-based compounds, including this compound, may exhibit antidepressant properties by modulating neurotransmitter systems. This suggests potential therapeutic applications in treating mood disorders.

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For instance, it has shown promise in inhibiting butyrylcholinesterase, an enzyme associated with neurodegenerative diseases. This inhibition could be beneficial in developing treatments for conditions like Alzheimer's disease .

3. Cytotoxic Activity

Recent studies have demonstrated the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of pyrrolidine compounds have been tested for their ability to induce apoptosis in various cancer cells, including A549 (lung cancer) and HCT116 (colon cancer). These studies suggest that this compound may have similar anticancer properties .

Case Studies

  • Dual-Target Receptor Activity : A study synthesized a racemic mixture starting from tert-butyl (pyrrolidin-2-ylmethyl)carbamate and evaluated its activity on mu-opioid receptors and dopamine D3 receptors. The findings indicated potential dual-target effects that could be harnessed for pain management and addiction therapies .
  • Proapoptotic Activity : In vitro experiments demonstrated that certain derivatives exhibited significant proapoptotic activity against cancer cell lines at low concentrations. For instance, one derivative induced late apoptosis in A549 cells with an efficacy rate of 42% .

Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AntidepressantModulation of neurotransmitter systems
Enzyme InhibitionInhibition of butyrylcholinesterase
CytotoxicityInduction of apoptosis in cancer cells

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride in academic laboratories?

  • Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the pyrrolidine-derived amine, followed by salt formation with hydrochloric acid. For example, the amine group in pyrrolidin-2-ylmethylamine can be protected using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. The resulting Boc-protected intermediate is then treated with HCl (e.g., 4M HCl in dioxane) to yield the hydrochloride salt. Purification via recrystallization or column chromatography is recommended to achieve >95% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3) to confirm functional groups and stereochemistry.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (C11H22ClN2O2C_{11}H_{22}ClN_2O_2, MW ≈ 260.76 g/mol) .
  • X-Ray Crystallography : For absolute configuration determination, employ SHELXL for refinement and validation of crystallographic data .

Q. What safety protocols are critical when handling this compound?

  • Safety Measures :

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for solvent handling.
  • First Aid : In case of skin/eye contact, rinse immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention.
  • Incompatibilities : Avoid strong oxidizing agents and bases due to potential decomposition .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound?

  • Crystallographic Refinement :

  • Use SHELXL for high-resolution refinement, adjusting parameters like hydrogen atom placement and thermal displacement.
  • Validate using R-factor convergence (R1<0.05R_1 < 0.05) and check for twinning with the TWIN command in SHELX.
  • Cross-validate with spectroscopic data (NMR, IR) to confirm bond lengths/angles .

Q. What strategies optimize reaction yield during Boc protection and HCl salt formation?

  • Optimization Parameters :

  • Stoichiometry : Use 1.2 equivalents of Boc anhydride to ensure complete amine protection.
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate Boc activation.
  • Temperature Control : Conduct reactions at 0–5°C to minimize side reactions (e.g., tert-butyl carbamate hydrolysis).
  • Workup : Extract unreacted reagents with ethyl acetate/water partitions to improve purity .

Q. How does the hydrochloride salt form influence stability and solubility in aqueous vs. organic solvents?

  • Stability Studies :

  • Hygroscopicity : The hydrochloride salt is hygroscopic; store under desiccation (e.g., in a vacuum-sealed container with silica gel).
  • Solubility : Highly soluble in polar solvents (water, methanol) but poorly soluble in nonpolar solvents (hexane). Adjust pH to >7.0 to regenerate the free base.
  • Degradation Pathways : Monitor for HCl liberation under high humidity using Karl Fischer titration .

Q. What computational methods predict the reactivity of intermediates in the synthesis pathway?

  • In Silico Modeling :

  • Density Functional Theory (DFT) : Calculate transition-state energies for Boc protection steps using Gaussian or ORCA software.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., THF vs. DCM).
  • Retrosynthetic Analysis : Use tools like Reaxys to identify alternative pathways for pyrrolidine functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Reactant of Route 2
Reactant of Route 2
tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.